molecular formula C12H18ClN3O2S B2426872 (S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-34-2

(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride

Cat. No.: B2426872
CAS No.: 1389310-34-2
M. Wt: 303.81
InChI Key: CKOSRPXQJVKHLM-MERQFXBCSA-N
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Description

1,2,6-Thiadiazines are sulfur-nitrogen heterocycles that have broad applications . They are well-known and find uses in the medicinal sector, e.g., as antimalarial agents, antidiabetic agents, and antivirals .


Synthesis Analysis

The synthesis of various non-S-oxidized 4H-1,2,6-thiadiazines has been reported . For example, six 3,5-diamino-4H-1,2,6-thiadiazin-4-ones were oxidized to the corresponding sulfones (67–95% yields) most efficiently using PIFA (3 equiv.) .


Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . To name a particular tautomer, the “extra” hydrogen requires designation .


Chemical Reactions Analysis

The oxidation of various non-S-oxidized 4H-1,2,6-thiadiazines to sulfoxides and sulfones was investigated using the oxidants N2O4, m-CPBA, Oxone, PIFA, and PIDA . The scope and regioselectivity of the oxidation was examined .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,6-thiadiazines can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Toxicological Evaluation

Arthur et al. (2015) conducted a toxicological evaluation of related flavors with modifying properties, including compounds structurally related to (S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride. These compounds were assessed for safety in food and beverage applications. The study found that both compounds exhibited minimal oxidative metabolism in vitro and were poorly absorbed and rapidly eliminated in rat pharmacokinetic studies. Furthermore, they did not exhibit genotoxic concerns and were not found to be mutagenic or clastogenic (Arthur et al., 2015).

Chemical Synthesis and Reactions

Bryce (1984) described the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines, leading to the preparation of sulfur–nitrogen heterocycles, including 1,2,6-thiadiazine derivatives. This research demonstrates the versatility of similar compounds in synthetic chemistry (Bryce, 1984).

Development of Analogues for Medical Applications

Francotte et al. (2013) focused on the development of thiophenic analogues of benzothiadiazine dioxides as potent potentiators of AMPA receptors. This study highlights the potential of benzothiadiazine dioxide analogues in enhancing cognitive properties, demonstrating their significance in medicinal chemistry (Francotte et al., 2013).

Catalytic Applications

Khazaei et al. (2015) utilized N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as an efficient catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This study highlights the role of benzothiadiazine derivatives in facilitating greener and more efficient synthetic routes in chemistry (Khazaei et al., 2015).

Properties

IUPAC Name

3-[(3S)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11;/h1-2,4,6,11,13-14H,3,5,7-9H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOSRPXQJVKHLM-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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